Sodium acetate-13C2
Overview
Description
Sodium acetate-13C2: is a labeled compound where two carbon atoms in the acetate molecule are replaced with the isotope carbon-13. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acetate-13C2 can be synthesized by reacting acetic acid-13C2 with sodium hydroxide. The reaction is straightforward and typically carried out in an aqueous solution:
CH3COOH-13C2+NaOH→CH3COONa-13C2+H2O
This method is commonly used in both laboratory and industrial settings .
Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process ensures high purity and isotopic enrichment, often exceeding 99% atom 13C .
Chemical Reactions Analysis
Types of Reactions: Sodium acetate-13C2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Esterification: Reacts with alcohols to form esters.
Decomposition: Upon heating, it decomposes to produce acetic acid and sodium carbonate.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like alkyl halides under basic conditions.
Esterification: Requires alcohols and an acid catalyst.
Decomposition: Occurs at elevated temperatures.
Major Products:
Substitution Reactions: Produces substituted acetates.
Esterification: Forms esters and water.
Decomposition: Yields acetic acid and sodium carbonate.
Scientific Research Applications
Chemistry:
NMR Spectroscopy: Used as a standard or reference compound due to its isotopic labeling, which provides distinct signals in NMR spectra.
Biology:
Metabolic Studies: Traces metabolic pathways involving acetate in biological systems.
Medicine:
Drug Development: Helps in studying drug metabolism and pharmacokinetics.
Industry:
Chemical Synthesis: Used in the synthesis of labeled compounds for various industrial applications.
Mechanism of Action
Sodium acetate-13C2 exerts its effects primarily through its role as an acetate ion donor. In biological systems, it participates in metabolic pathways, such as the citric acid cycle, where it is converted to acetyl-CoA. The labeled carbon atoms allow researchers to trace the metabolic fate of acetate and study its involvement in various biochemical processes .
Comparison with Similar Compounds
Sodium acetate-1-13C: Contains one carbon-13 atom.
Sodium acetate-2-13C: Contains one carbon-13 atom at a different position.
Sodium acetate-d3: Contains deuterium atoms instead of hydrogen.
Uniqueness: Sodium acetate-13C2 is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic tracing experiments.
Properties
IUPAC Name |
sodium;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-AWQJXPNKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.019 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56374-56-2 | |
Record name | Sodium acetate (1,2-13C2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM ACETATE (1,2-13C2) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using sodium acetate-13C2 in these studies?
A: this compound serves as a labeled precursor in biosynthetic studies. When introduced to a biological system, like potato tubers, enzymes utilize this labeled acetate during the biosynthesis of various metabolites. By analyzing the incorporation pattern of the 13C label in the final products, researchers can trace the biosynthetic pathways and understand how complex molecules are assembled from simpler precursors. [, ]
Q2: How does the analysis of 13C-labeling patterns help in understanding sesquiterpene biosynthesis?
A: Sesquiterpenes are a class of compounds derived from the assembly of three isoprene units. this compound, when incorporated, provides specific 13C labeling patterns within these isoprene units. By analyzing the 13C NMR spectra of the isolated sesquiterpenes, researchers can determine the position of labeled carbons. This information helps to confirm proposed biosynthetic pathways, identify potential rearrangements occurring during biosynthesis, and elucidate the origins of specific carbon atoms within the complex sesquiterpene structures. [, ]
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